Coelenterazine e

概要

説明

Coelenterazine e is a luciferin, a molecule that emits light after reacting with oxygen. It is found in various bioluminescent marine organisms, including the sea pansy Renilla, the jellyfish Aequorea, and the hydroid Obelia . This compound plays a crucial role in the bioluminescence of these organisms, serving as a substrate for luciferases and photoproteins, which catalyze its oxidation to produce light .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine e involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 2-cyanoacetamide with 4-hydroxybenzaldehyde to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . This core is further functionalized to yield this compound. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced chromatographic methods ensures the efficient production of this compound for commercial applications .

化学反応の分析

Types of Reactions: Coelenterazine e undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The most notable reaction is its oxidation, which is catalyzed by luciferases or photoproteins, leading to the emission of light .

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Bioluminescent Applications

Coelenterazine E is primarily used as a substrate for luciferases, particularly in bioluminescent assays. Its applications include:

- Calcium Imaging : this compound is employed in conjunction with aequorin, a calcium-sensitive photoprotein, to monitor intracellular calcium levels. This method allows for real-time tracking of calcium dynamics in living cells, which is crucial for understanding cellular signaling pathways .

- Bioluminescence Resonance Energy Transfer (BRET) : This technique utilizes this compound to study protein-protein interactions within living cells. By tagging proteins with luciferases that utilize this compound, researchers can observe interactions through changes in luminescence .

- Analytical Chemistry : this compound-dependent luciferases have been developed into highly sensitive reporters for various analytical applications, including drug screening and biomarker detection . The enhanced luminescence intensity observed with e-Coelenterazine (up to 750% increase) improves the sensitivity of these assays .

Chemiluminescent Properties

The unique structure of this compound contributes to its superior chemiluminescent properties:

- Emission Spectra : this compound exhibits two distinct emission peaks at 405 nm and 465 nm, allowing for versatile applications in detecting different biological signals . This dual-emission capability enhances the accuracy of assays that rely on luminescence measurements.

- Kinetics : The kinetics of luminescence produced by this compound are significantly faster than those produced by native coelenterazine, making it suitable for high-throughput screening applications .

Medicinal Chemistry Applications

Recent studies have highlighted the antioxidant properties of this compound:

- Reactive Oxygen Species (ROS) Scavenging : this compound has been shown to protect neuronal cells against oxidative stress by scavenging reactive oxygen species. This property suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Antioxidant Mechanisms : The antioxidant activity of this compound may be linked to its ability to undergo redox reactions, which could mitigate cellular damage caused by oxidative stress .

Case Study 1: Calcium Imaging with Aequorin

In a study utilizing aequorin and this compound, researchers successfully monitored calcium fluctuations in cardiac myocytes. The results demonstrated that e-Coelenterazine provided a clearer signal compared to native coelenterazine, facilitating more accurate measurements of calcium transients during cardiac contraction cycles.

Case Study 2: Drug Screening Assays

A high-throughput screening assay developed using this compound as a reporter demonstrated significant improvements in detection sensitivity for potential drug candidates targeting cancer cell lines. The enhanced luminescence allowed for the identification of compounds at lower concentrations than previously possible.

作用機序

The mechanism of action of Coelenterazine e involves its oxidation by luciferases or photoproteins, leading to the formation of an excited state intermediate . This intermediate emits light as it returns to the ground state. The molecular targets include the active sites of luciferases and photoproteins, where the oxidation reaction occurs . The pathways involved are primarily related to the electron transfer processes that facilitate the chemiexcitation and subsequent light emission .

類似化合物との比較

Coelenterazine e is unique among luciferins due to its specific luminescent properties and the range of organisms it is found in . Similar compounds include:

Cypridina luciferin: Found in the marine ostracod Cypridina, it has different luminescent properties and is used in various bioluminescent assays.

Firefly luciferin: Found in fireflies, it requires adenosine triphosphate and magnesium ions for its luminescent reaction, unlike this compound.

This compound stands out due to its versatility and the simplicity of its luminescent reaction, which does not require additional cofactors .

生物活性

Coelenterazine e is a derivative of coelenterazine, a bioluminescent compound found in various marine organisms. It plays a crucial role in bioluminescence, particularly in the context of luciferase enzymes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings through detailed studies and data tables.

This compound undergoes a bioluminescent reaction primarily catalyzed by luciferases. The process involves the oxidation of this compound, resulting in the production of excited-state coelenteramide and light emission. The reaction can be summarized as follows:

- Binding of Oxygen : The reaction initiates with the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of this compound.

- Formation of Excited-State Amide : This binding leads to the production of an amide anion in an excited state.

- Light Emission : The transition from the excited state to the ground state results in the emission of light, typically within the wavelength range of 465–495 nm .

Bioluminescence Reaction Overview

| Step | Description |

|---|---|

| 1 | Oxygen binds to this compound |

| 2 | Formation of excited-state coelenteramide |

| 3 | Emission of light as coelenteramide relaxes to ground state |

Case Studies on this compound

- Analytical Applications : A study highlighted the use of coelenterazine-dependent luciferases in various analytical applications, demonstrating their efficiency as substrates for bioluminescence assays. The binding dynamics and catalytic efficiency were explored using different luciferase variants .

- Structure-Function Relationship : Research focused on understanding the active site structure and function of this compound when interacting with luciferases. It was found that specific residues within the enzyme play crucial roles in substrate binding and catalysis, influencing luminescence properties .

- Comparative Bioluminescence Studies : Various derivatives of coelenterazine were tested against this compound for their bioluminescent properties. These studies revealed that modifications at specific positions significantly affected bioluminescence intensity and spectral properties, indicating potential for optimizing luciferase assays .

Key Research Data

Applications in Biotechnology

This compound has significant implications in biotechnology, particularly in:

- Bioluminescent Imaging : Its use as a reporter gene in imaging applications allows for real-time monitoring of biological processes.

- Drug Discovery : this compound-based systems are being explored for high-throughput screening assays due to their simplicity and efficiency.

- Gene Expression Studies : The coupling of luciferase systems with light-inducible proteins enhances gene circuit control and sensing capabilities .

特性

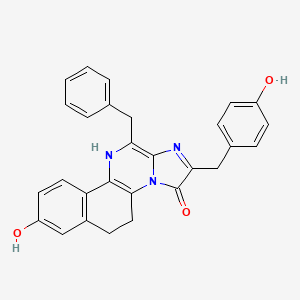

IUPAC Name |

16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564439 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114496-02-5 | |

| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。